molecular formula C10H9FN2O B15070078 8-Fluoro-6-methoxyquinolin-3-amine

8-Fluoro-6-methoxyquinolin-3-amine

Cat. No.: B15070078
M. Wt: 192.19 g/mol
InChI Key: IKNMNQRXGONEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-6-methoxyquinolin-3-amine (CAS 1823933-87-4) is a fluorinated and methoxylated quinoline derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic building block, particularly valuable for the development of novel therapeutic agents. The core quinoline scaffold is recognized for its significant role in antibacterial research. Scientific studies on closely related fluoro-methoxy quinoline compounds have demonstrated potent activity against DNA gyrase and topoisomerase IV, which are essential bacterial enzymes and established antibacterial targets . This suggests that this compound is a promising precursor for developing new antibiotics, especially against resistant Gram-positive bacteria . Furthermore, substituted 6-methoxyquinolines are historically significant in antimalarial research , highlighting the potential of this chemical framework in anti-infective development. With a molecular formula of C10H9FN2O and a molecular weight of 192.19 g/mol , this amine-functionalized quinoline is designed for further chemical modification. Researchers can utilize this compound to create diverse libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the available safety data sheets for proper handling and storage information.

Properties

IUPAC Name

8-fluoro-6-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-14-8-3-6-2-7(12)5-13-10(6)9(11)4-8/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNMNQRXGONEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Quinoline Derivatives Within Medicinal Chemistry and Chemical Biology

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. rsc.orgnih.gov This designation stems from its recurring presence in a vast array of biologically active compounds and approved pharmaceuticals. rsc.orgnih.govcolab.ws The inherent structural features of the quinoline ring system allow for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. nih.govbiointerfaceresearch.com

Historically and presently, quinoline derivatives have been at the forefront of therapeutic agent development. rsc.org Their applications span a wide spectrum of diseases, underscoring their versatility. Notable examples include their use as:

Antimalarial agents: The quinoline core is central to iconic antimalarial drugs like quinine, chloroquine (B1663885), and primaquine (B1584692). rsc.orgbiointerfaceresearch.com

Anticancer agents: Compounds such as topotecan (B1662842) and camptothecin, which are based on the quinoline structure, are utilized in cancer chemotherapy. rsc.org

Antibacterial agents: The fluoroquinolone class of antibiotics, including ciprofloxacin, features a quinoline nucleus and is vital in combating bacterial infections. rsc.org

Other therapeutic areas: The biological activities of quinoline derivatives extend to anticonvulsant, anti-inflammatory, cardiovascular, and neuroprotective applications. nih.govnih.govbenthamscience.com

The broad utility of quinolines in drug discovery highlights their capacity to interact with various biological targets, solidifying their status as a cornerstone in the synthesis of new therapeutic molecules. nih.govorientjchem.org

Significance of the Fluoro and Methoxy Substituents on the Quinoline Scaffold

The specific biological and chemical properties of 8-Fluoro-6-methoxyquinolin-3-amine are significantly influenced by the presence of the fluoro and methoxy (B1213986) groups attached to the quinoline (B57606) core. The strategic placement of these substituents can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.

The Role of the Fluoro Group:

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. nih.goveurekaselect.com Approximately 20% of all pharmaceuticals contain fluorine, a testament to its beneficial properties. nih.govwikipedia.org Key advantages of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. nih.govwikipedia.org This can prolong the drug's half-life and duration of action. nih.gov

Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.govresearchgate.net

Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby functional groups, such as amines, which can affect a molecule's solubility and binding interactions. nih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, potentially increasing the potency of the drug. nih.govresearchgate.net

The Role of the Methoxy Group:

The methoxy group (–OCH3) is another common substituent in natural products and synthetic pharmaceuticals that can profoundly impact a molecule's properties. nih.govdrughunter.com Its influence includes:

Altering Electronic Properties: A methoxy group can act as an electron-donating group, which can influence the reactivity and binding of the molecule. wikipedia.org

Improving Physicochemical Properties: It can affect a compound's solubility, lipophilicity, and crystal packing. nih.gov

Metabolic Considerations: While it can be a site for metabolism (O-demethylation), its presence can also direct metabolism away from other, more critical parts of the molecule. researchgate.net

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which is a crucial interaction for ligand-protein binding. researchgate.net

The combination of a fluoro and a methoxy group on the quinoline scaffold of this compound suggests a deliberate design to optimize its drug-like properties, balancing metabolic stability, potency, and bioavailability.

Research Trajectories and Academic Relevance of 8 Fluoro 6 Methoxyquinolin 3 Amine

De Novo Synthesis Approaches to the this compound Scaffold

Multi-Step Organic Synthesis Pathways

Two of the most prominent and historically significant methods for quinoline synthesis are the Friedländer and Skraup-Doebner-von Miller syntheses. These pathways offer versatile routes to the quinoline nucleus from readily available precursors.

A plausible and efficient route to this compound is the Friedländer annulation . This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an enolizable ketone or aldehyde. nih.govwikipedia.org For the synthesis of the target molecule, a potential pathway would involve the reaction of 2-amino-3-fluoro-5-methoxybenzaldehyde with a protected form of aminoacetaldehyde, such as 3-aminopropanal (B1211446) diethyl acetal (B89532). prepchem.comsciencemadness.org The reaction is typically catalyzed by an acid or a base.

Alternatively, the Skraup synthesis offers another classic approach. This reaction involves the treatment of an aniline with glycerol, an oxidizing agent (traditionally the corresponding nitrobenzene), and sulfuric acid. nih.govresearchgate.netnumberanalytics.comnumberanalytics.com To synthesize this compound via this method, 2-fluoro-4-methoxyaniline (B1334285) would be the key starting material. The glycerol, in the presence of the strong acid, dehydrates to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. A variation of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones.

Selection and Preparation of Key Intermediates

The successful synthesis of this compound is critically dependent on the availability and preparation of key substituted intermediates.

Substituted Anilines: The primary precursor for the benzene (B151609) portion of the quinoline ring is a substituted aniline. In this case, 2-fluoro-4-methoxyaniline is the essential starting material for a Skraup-type synthesis. This compound can be prepared from commercially available precursors through standard aromatic substitution and functional group manipulation techniques. biosynth.comgoogle.comchemimpex.com

Carbonyl-Containing Moieties: For a Friedländer synthesis, a key intermediate would be a derivative of aminoacetaldehyde. Due to the reactivity of the free aminoaldehyde, a protected form such as 3-aminopropanal diethyl acetal is often employed. prepchem.comsciencemadness.orgchemicalbook.com This intermediate can be synthesized from 3-chloropropionaldehyde diethyl acetal through a two-step process involving azide (B81097) displacement followed by reduction. prepchem.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of quinoline synthesis can be significantly influenced by the reaction conditions and the choice of reagents.

For the Friedländer synthesis , a variety of catalysts can be employed to promote the condensation and cyclization steps. While traditional methods use strong acids or bases, modern approaches have explored the use of milder and more selective catalysts, including Lewis acids and organocatalysts. nih.gov The choice of solvent can also impact the reaction outcome, with high-boiling point solvents often being used to facilitate the dehydration and aromatization steps.

In the Skraup synthesis , the reaction is notoriously exothermic and requires careful temperature control. The use of a milder oxidizing agent in place of nitrobenzene (B124822) can improve the safety and selectivity of the reaction. Recent modifications have also explored the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov

Synthetic Approach Key Intermediates Typical Reaction Conditions Key Advantages Potential Challenges
Friedländer Annulation 2-Amino-3-fluoro-5-methoxybenzaldehyde, 3-Aminopropanal diethyl acetalAcid or base catalysis (e.g., p-toluenesulfonic acid, KOH), often at elevated temperatures.Generally good yields and regioselectivity.Availability and synthesis of the substituted 2-aminoaryl aldehyde.
Skraup Synthesis 2-Fluoro-4-methoxyaniline, GlycerolConcentrated sulfuric acid, oxidizing agent (e.g., nitrobenzene, arsenic acid), high temperatures.Utilizes readily available starting materials.Harsh reaction conditions, often low yields, and potential for side reactions.

Functionalization and Derivatization Strategies for this compound

The presence of a reactive primary amine group and an activated quinoline ring system in this compound opens up numerous possibilities for further chemical modification. These modifications are crucial for tuning the molecule's properties for various applications.

Amine Group Modifications and Reactivity

The primary amino group at the C3 position is a versatile handle for a wide range of chemical transformations.

Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

Coupling Reactions: The amino group can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides or triflates. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Similarly, Ullmann condensation can be employed for the formation of N-aryl bonds. wikipedia.orgnih.govresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System

The electronic nature of the substituents on the quinoline ring dictates the preferred sites for electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the benzene ring portion is more susceptible to electrophilic substitution than the pyridine (B92270) ring. quimicaorganica.orgreddit.com The activating methoxy (B1213986) group at the C6 position and the deactivating but ortho-, para-directing fluoro group at the C8 position will influence the regioselectivity of electrophilic substitution. The most likely positions for electrophilic attack would be C5 and C7, with the directing effects of both the methoxy and fluoro groups needing to be considered. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C8 position is susceptible to nucleophilic aromatic substitution, particularly if the ring is further activated by electron-withdrawing groups or under forcing conditions. nih.govlboro.ac.ukwikipedia.orgmasterorganicchemistry.comlibretexts.org The electron-deficient nature of the quinoline ring, especially at positions ortho and para to the nitrogen, facilitates SNAr reactions. Strong nucleophiles can displace the fluoride, allowing for the introduction of various functional groups at the C8 position.

Functionalization Strategy Target Site Reagents and Conditions Expected Product Type
Amine Acylation C3-NH2Acyl chloride or anhydride, base (e.g., pyridine, triethylamine)Amide
Amine Sulfonylation C3-NH2Sulfonyl chloride, baseSulfonamide
Reductive Amination C3-NH2Aldehyde or ketone, reducing agent (e.g., NaBH3CN, NaBH(OAc)3)Secondary or tertiary amine
Buchwald-Hartwig Amination C3-NH2Aryl halide, Palladium catalyst, phosphine (B1218219) ligand, baseN-Aryl amine
Electrophilic Nitration Quinoline Ring (likely C5 or C7)HNO3, H2SO4Nitroquinoline derivative
Nucleophilic Aromatic Substitution C8-FStrong nucleophile (e.g., alkoxide, amine), polar aprotic solvent8-Substituted quinoline

Formation of Complex Hybrid Molecules and Conjugates

The presence of a reactive primary amino group at the C3 position of this compound makes it an ideal candidate for the synthesis of complex hybrid molecules and conjugates. These hybrid structures often combine the quinoline core with other pharmacophores or functional moieties to enhance or modulate biological activity.

One common strategy for forming such hybrids is through amide bond formation . The amino group can readily react with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to yield the corresponding amides. This approach allows for the introduction of a wide range of substituents, including those with known biological properties. For instance, coupling with amino acids or peptides can lead to the formation of peptide-quinoline conjugates.

Another significant approach involves the formation of sulfonamides . Reaction of the amino group with various sulfonyl chlorides can produce sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities.

Furthermore, the amino group can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines, respectively. This transformation is a powerful tool for introducing diverse alkyl or aryl groups, potentially leading to molecules with altered physicochemical properties.

The synthesis of urea and thiourea (B124793) derivatives is another viable pathway. Treatment of this compound with isocyanates or isothiocyanates can yield the corresponding ureas and thioureas, which are important classes of compounds in drug discovery.

Finally, the amino group can be utilized in multicomponent reactions , such as the Ugi or Passerini reactions, to generate highly complex and diverse molecular scaffolds in a single step. These reactions are particularly valuable in combinatorial chemistry for the rapid generation of compound libraries. A study on the synthesis of 8-amino-6-methoxyquinoline (B117001)—tetrazole hybrids demonstrated the utility of the Ugi-azide reaction in creating complex molecules with varied linkers from a related quinoline amine. mdpi.com

Illustrative Reactions for Hybrid Molecule Formation:

Reaction TypeReagentsPotential Product Class
Amide CouplingCarboxylic Acid, Coupling Agent (e.g., DCC, EDC)Amide-linked Hybrids
Sulfonamide FormationSulfonyl Chloride, Base (e.g., Pyridine)Sulfonamide Conjugates
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH4)N-Substituted Amines
Urea/Thiourea FormationIsocyanate/IsothiocyanateUrea/Thiourea Derivatives
Ugi ReactionAldehyde, Isocyanide, Carboxylic AcidPeptidomimetic Hybrids

Advanced Synthetic Techniques in this compound Synthesis

Modern synthetic methodologies can offer significant advantages in terms of efficiency, selectivity, and environmental impact for the preparation and functionalization of quinoline derivatives like this compound.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. fordham.edu For the synthesis and functionalization of quinoline derivatives, microwave irradiation has been successfully employed in various reactions, including cyclization, cross-coupling, and multicomponent reactions. fordham.edugoogle.comgoogle.com

While specific examples for this compound are not documented, it is plausible that its synthesis via classical methods like the Friedländer or Skraup synthesis could be significantly optimized under microwave conditions. For instance, a microwave-assisted Friedländer synthesis of quinolines has been reported to be rapid and efficient, using neat acetic acid as both solvent and catalyst. fordham.edu Similarly, the formation of hybrid molecules from this compound, such as amide or sulfonamide derivatives, could be expedited using microwave heating.

Potential Microwave-Assisted Reactions:

Reaction TypeConventional ConditionsPotential Microwave Conditions
Friedländer SynthesisHigh temperature, long reaction times100-150 °C, 5-30 min
Amide CouplingRoom temperature to reflux, several hours80-120 °C, 5-15 min
Suzuki Coupling80-110 °C, hours to days120-180 °C, 10-60 min

Catalyst-Free and Catalyzed Reactions

The development of both catalyzed and catalyst-free reactions is crucial for sustainable and efficient chemical synthesis.

Catalyzed Reactions: Transition metal catalysis plays a pivotal role in the synthesis and functionalization of heterocyclic compounds. For quinolines, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are indispensable tools for introducing carbon-carbon and carbon-nitrogen bonds. For a related compound, 8-aminoquinoline, transition-metal-catalyzed hydrodefluorination and defluoroamination have been demonstrated. These reactions could potentially be applied to modify the quinoline core of this compound or to couple it with other molecular fragments.

Catalyst-Free Reactions: The development of catalyst-free reactions is highly desirable from an environmental and economic perspective. Some reactions, particularly certain cyclizations and multicomponent reactions, can proceed efficiently without a catalyst, often under thermal or microwave conditions. For example, catalyst-free direct olefin halo-hydroxylamination has been reported for the synthesis of complex amines. While direct application to this compound needs investigation, the principle of designing reactions that avoid the use of catalysts is a key aspect of modern green chemistry.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The presence of multiple functional groups and reactive sites in this compound necessitates careful consideration of selectivity in its chemical transformations.

Chemoselectivity: The molecule contains a primary amino group, a fluoro substituent, and a methoxy group, each with distinct reactivity. For instance, when performing reactions on the amino group, conditions must be chosen to avoid undesired side reactions at the other positions. The choice of reagents and reaction conditions is critical to achieve chemoselectivity.

Regioselectivity: In reactions involving the quinoline ring, such as electrophilic substitution, the directing effects of the existing substituents will determine the position of the incoming group. The fluorine at C8, the methoxy at C6, and the amino at C3 will all influence the regiochemical outcome of reactions like nitration, halogenation, or acylation. For instance, studies on the regioselective functionalization of 8-fluoro-6-(methoxymethoxy)quinoline via reaction with organolithium compounds have shown that selective ortho-metalation can be achieved.

Stereoselectivity: While this compound itself is achiral, the introduction of new stereocenters during its synthesis or subsequent functionalization requires stereoselective control. For example, in the synthesis of hybrid molecules where a new chiral center is formed, the use of chiral catalysts or auxiliaries can lead to the desired stereoisomer. The stereoselective synthesis of complex fused heterocyclic systems often relies on carefully designed reaction sequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts (δ) would be influenced by the electron-donating effects of the amine and methoxy groups and the electron-withdrawing effect of the fluorine atom.

The aromatic region would likely display a set of coupled signals corresponding to the protons on the quinoline core. The protons on the pyridine ring (at positions 2 and 4) and the benzene ring (at positions 5 and 7) would exhibit characteristic splitting patterns (doublets, doublets of doublets) due to coupling with neighboring protons and the fluorine atom. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. The methoxy group (-OCH₃) protons would be expected to appear as a sharp singlet in the upfield region of the spectrum.

Expected ¹H NMR Data (Hypothetical)

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-2 8.5 - 8.7 d J ≈ 2-3
H-4 7.0 - 7.2 d J ≈ 2-3
H-5 6.8 - 7.0 d J(H-F) ≈ 8-10
H-7 7.3 - 7.5 s
-NH₂ 4.0 - 5.0 br s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound should display ten distinct signals for the quinoline core carbons and one for the methoxy carbon. The chemical shifts of the carbon atoms would be significantly affected by the attached functional groups. The carbon atom attached to the fluorine (C-8) would show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbons bearing the methoxy (C-6) and amine (C-3) groups would also have predictable chemical shifts.

Expected ¹³C NMR Data (Hypothetical)

Carbon Expected Chemical Shift (ppm)
C-2 145 - 148
C-3 140 - 142
C-4 120 - 122
C-4a 128 - 130
C-5 100 - 105 (d, J(C-F) ≈ 20-25 Hz)
C-6 155 - 158
C-7 95 - 100
C-8 150 - 155 (d, ¹J(C-F) ≈ 240-260 Hz)
C-8a 135 - 138

Specialized NMR Techniques for Complex Structural Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton and confirming the positions of substituents like the fluorine and methoxy groups.

³¹P NMR for derivatives: While not directly applicable to the parent amine, if derivatives containing phosphorus were synthesized (e.g., phosphonates or phosphoramidates), ³¹P NMR would be essential to characterize these new compounds, providing information about the chemical environment of the phosphorus atom.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be ideal for determining the molecular weight of this compound. In the positive ion mode, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 193.07. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₀H₉FN₂O) with high accuracy.

Expected ESI-MS Data

Ion Calculated m/z

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. A single sharp peak in the chromatogram with the corresponding mass spectrum would indicate a pure compound. LC-MS is also invaluable for analyzing reaction mixtures during the synthesis of the compound, allowing for the identification of starting materials, intermediates, and byproducts. The retention time of the compound would be specific to the LC conditions used (e.g., column type, mobile phase composition, flow rate).

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical tool that provides detailed information about the molecular structure and bonding within a compound. By measuring the interaction of infrared radiation with the molecule, a unique vibrational spectrum, or "molecular fingerprint," is obtained.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. While specific experimental data for this exact compound is not publicly available, the expected spectral features can be inferred from the analysis of similar quinoline derivatives. researchgate.netnih.govnih.goviosrjournals.org

The key vibrational modes anticipated for this compound are detailed in the table below. These assignments are based on the known absorption regions for specific chemical bonds and functional groups.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group/Structural Feature
3450 - 3300N-H StretchingPrimary Amine (-NH₂)
3100 - 3000C-H StretchingAromatic (Quinoline Ring)
2980 - 2850C-H StretchingAliphatic (Methoxy Group, -OCH₃)
1640 - 1590C=C StretchingAromatic (Quinoline Ring)
1620 - 1560N-H Bending (Scissoring)Primary Amine (-NH₂)
1300 - 1200C-O StretchingAryl Ether (Ar-O-CH₃)
1250 - 1000C-N StretchingAromatic Amine
1100 - 1000C-F StretchingAryl Fluoride
900 - 675C-H Bending (Out-of-Plane)Aromatic (Substituted Benzene Ring)

Note: This table represents expected vibrational frequencies based on the analysis of structurally similar quinoline derivatives.

The spectrum would be characterized by the prominent N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the region of 3450-3300 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring would be observed between 3100 and 3000 cm⁻¹. The presence of the methoxy group would be confirmed by aliphatic C-H stretching bands and a strong C-O stretching band. The C-F stretching vibration of the fluorine substituent is also a key diagnostic peak.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of compounds from mixtures and for the determination of purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of chemical compounds. For a compound like this compound, a reverse-phase HPLC method would likely be employed. sielc.comlew.ro In this mode, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active.

Parameter Typical Condition
Stationary Phase C18 (Octadecylsilyl)
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid
Detection UV at 254 nm or Diode Array Detector (DAD)
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30 °C)

Note: This table outlines typical HPLC conditions for the analysis of quinoline derivatives and serves as a representative example.

The retention time of this compound would be dependent on the specific conditions, but its purity can be assessed by the presence of a single major peak in the chromatogram. The use of a Diode Array Detector (DAD) would allow for the acquisition of the UV spectrum of the peak, further aiding in its identification.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used to monitor the progress of chemical reactions, identify compounds, and determine their purity. sapub.org For this compound, TLC would be a valuable tool for routine analysis.

A standard TLC analysis would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol would be appropriate.

Parameter Typical Condition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane:Methanol (e.g., 9:1 v/v)
Visualization UV light (254 nm) or staining with an appropriate reagent (e.g., iodine vapor)

Note: This table provides examples of typical TLC conditions for the analysis of quinoline derivatives.

After development, the separated spots are visualized, commonly under UV light, where the compound would appear as a dark spot on a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes. A single spot on the TLC plate under various mobile phase conditions is a good indicator of the compound's purity.

In Vitro Biological Activity and Mechanistic Investigations of 8 Fluoro 6 Methoxyquinolin 3 Amine

Antimicrobial Activity Profile

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains (e.g., E. coli, S. aureus)

There is currently no publicly available data from in vitro studies evaluating the antimicrobial activity of 8-Fluoro-6-methoxyquinolin-3-amine against common Gram-positive bacteria, such as Staphylococcus aureus, or Gram-negative bacteria, like Escherichia coli.

Investigations into Antibacterial Mechanism of Action (e.g., cell wall disruption, metabolic pathway interference)

Due to the lack of primary research on its antibacterial properties, the mechanism of action for this compound remains entirely uninvestigated.

Assessment of Potential as a Lead Compound for Novel Antibiotics

Without any data on its antimicrobial activity and mechanism of action, it is not possible to assess the potential of this compound as a lead compound for the development of new antibiotics.

Anticancer Activity Studies

In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines (e.g., MCF-7, A549)

No published studies were found that report on the in vitro cytotoxicity or growth-inhibitory effects of this compound on human cancer cell lines, including the breast adenocarcinoma line MCF-7 or the lung carcinoma line A549.

Cellular Mechanisms of Antineoplastic Action (e.g., induction of apoptosis, cell cycle arrest, DNA synthesis inhibition)

In the absence of any cytotoxicity data, there have been no investigations into the potential cellular mechanisms of antineoplastic action for this compound, such as its ability to induce apoptosis, cause cell cycle arrest, or inhibit DNA synthesis.

Identification and Validation of Molecular Targets

The mechanism of action for many quinoline (B57606) derivatives involves the inhibition of essential enzymes, and research into 3-fluoro-6-methoxyquinoline (B1245202) derivatives has identified bacterial type II topoisomerases as a key molecular target. nih.gov

Topoisomerase Enzymes:

Novel 3-fluoro-6-methoxyquinoline derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial agents. One study reported an optimized series of cyclobutylaryl-substituted novel (non-fluoroquinolone) inhibitors of bacterial type II topoisomerases (NBTIs) based on a 3-fluoro-6-methoxyquinoline core. nih.gov A compound from this series demonstrated excellent in vitro activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC90) of 0.125μg/mL. nih.gov Enhanced inhibition of Topoisomerase IV was correlated with improved activity against strains of S. aureus with mutations that confer resistance to NBTIs. nih.gov

While this research does not directly test this compound, the findings for closely related 3-fluoro-6-methoxyquinoline derivatives suggest that the core structure is amenable to targeting bacterial topoisomerases. The presence of the 8-fluoro and 3-amine substituents on the quinoline ring of the subject compound would likely modulate this activity, and further specific testing is required to validate this hypothesis.

Dual topoisomerase inhibitors, which target both topoisomerase I and II, have also been developed and show promise in cancer therapy by inducing apoptosis in tumor cells. nih.gov The potential for quinoline derivatives to act as dual inhibitors warrants further investigation.

Key Metabolic Enzymes:

The metabolism of quinoline-based drugs can be influenced by various enzymes, including cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. nih.gov FMOs are involved in the metabolism of many xenobiotics and can catalyze the N-oxygenation of amine-containing compounds. nih.gov The 3-amine group of this compound could be a potential site for metabolism by FMOs. The specific interactions with and inhibition of key metabolic enzymes by this compound have not been extensively reported and represent an area for future research.

Antimalarial Activity Assessments of Related Quinoline Frameworks

The quinoline ring is a cornerstone of antimalarial drug discovery, with drugs like chloroquine (B1663885) and primaquine (B1584692) being prominent examples. The potential antimalarial activity of this compound can be inferred from the extensive research on related quinoline frameworks.

In Vitro Antiplasmodial Efficacy (e.g., Plasmodium falciparum)

The development of resistance to current antimalarial drugs, including artemisinin-based combination therapies, necessitates the discovery of new agents. nih.gov Novel compounds like cipargamin, a spiroindolone, and ganaplacide, an imidazolopiperazine, are in clinical development and highlight the ongoing search for new mechanisms of antimalarial action. nih.gov

Impact of Quinoline Moiety and Substituents on Antiplasmodial Potency

The antiplasmodial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

The Quinoline Core: The quinoline scaffold itself is crucial for antimalarial activity, with many derivatives acting by interfering with the detoxification of heme in the parasite's food vacuole.

Fluorine Substitution: The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability, which can in turn affect its biological activity. In some quinoline series, fluorination has been shown to enhance antimalarial potency.

Methoxy (B1213986) Group: The 6-methoxy group is a common feature in many biologically active quinolines, including the antimalarial drug primaquine. Its presence can influence the electronic properties and binding interactions of the molecule with its target.

Amine Group: The position and nature of the amino group are critical for the antiplasmodial activity of aminoquinolines. For 4-aminoquinolines like chloroquine, the amino group at position 4 is essential. For 8-aminoquinolines like primaquine, the amino group at position 8 is key to their activity against the liver stages of the parasite. The 3-amino substituent in this compound places it in a different structural class, and its impact on potency requires specific investigation.

The table below summarizes the antiplasmodial activity of some representative quinoline derivatives, illustrating the influence of different substitution patterns.

Compound/SeriesP. falciparum Strain(s)IC50/EC50Reference
6-Chloro-7-methoxy-4(1H)-quinolonesW2, TM90-C2BLow-nanomolar nih.gov
8-Amino-6-methoxyquinoline-tetrazole hybridsNF54Activity dependent on linker and substituents mdpi.com
Aryl-piperazinyl-6-amino-quinolonesHIV-1Improved activity and selectivity nih.gov

Exploration of Other Biological Activities

Beyond its potential as an antibacterial and antimalarial agent, the quinoline scaffold has been explored for a range of other biological activities.

Antiviral Properties

Quinolone derivatives have been investigated for their antiviral properties against a variety of viruses. nih.gov While antibacterial fluoroquinolones have shown some effect against vaccinia virus and papovaviruses, modifications to the quinolone structure can shift the activity profile towards specific antiviral action. nih.gov For example, the introduction of an aryl group at the piperazine (B1678402) moiety of a fluoroquinolone has been shown to confer activity against HIV. nih.gov Further substitution of the fluorine at position 6 with an amino group in aryl-piperazinyl-quinolones improved the activity and selectivity against HIV-1, with the mechanism suggested to involve interference with the Tat-TAR interaction. nih.gov

Although direct antiviral data for this compound is not available, the known antiviral potential of the broader quinoline class suggests that this compound could be a candidate for antiviral screening. The presence of the fluoro and amino groups are features that have been associated with antiviral activity in other quinoline series. nih.gov

Antioxidant Potential

The antioxidant properties of quinoline derivatives have been the subject of several studies. These compounds can act as free radical scavengers and may have protective effects against oxidative stress-related conditions. The antioxidant activity is often linked to the ability of the quinoline ring system and its substituents to donate electrons or hydrogen atoms to neutralize reactive oxygen species.

The specific antioxidant potential of this compound has not been reported. However, the general antioxidant capacity of the quinoline scaffold suggests that this compound may possess such properties. The electronic effects of the fluoro, methoxy, and amino substituents would be expected to influence its redox potential and, consequently, its antioxidant activity. Further experimental evaluation is needed to determine the antioxidant capacity of this specific compound.

Receptor Modulation and Enzyme Inhibition Studies

The unique substitution pattern of an amino group at the 3-position, a fluorine atom at the 8-position, and a methoxy group at the 6-position of the quinoline ring system provides a distinct electronic and steric profile that influences its interaction with biological macromolecules. Research into quinoline derivatives has revealed their capacity to act as selective agonists for cannabinoid receptor 2 (CB2) and as inhibitors of various enzymes.

Cannabinoid Receptor (CB2) Agonistic Activity of Quinoline-Based Analogs

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system, and its activation is associated with anti-inflammatory and immunomodulatory effects without the psychoactive side effects linked to cannabinoid receptor 1 (CB1) activation. This has made CB2 an attractive therapeutic target for various pathological conditions.

While direct experimental data on the CB2 agonistic activity of this compound is not extensively documented in publicly available literature, studies on analogous quinoline structures provide strong evidence for the potential of this chemical class to interact with the CB2 receptor. Research has demonstrated that derivatives of quinoline can be synthesized to exhibit high affinity and selectivity for the CB2 receptor. nih.gov For instance, a series of new quinoline-2(1H)-one- and 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives have been synthesized and shown to possess high CB2 receptor affinity and selectivity. nih.gov Two of these compounds demonstrated full and partial agonistic activity at the CB2 receptor. nih.gov

The general structure-activity relationship (SAR) for quinoline-based CB2 agonists often highlights the importance of specific substituents on the quinoline core. The nature and position of these substituents can significantly influence binding affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist). For many quinoline derivatives, a key feature for CB2 agonism is the presence of a carboxamide or a similar hydrogen-bond-donating group at the 3-position, which can interact with key residues in the CB2 binding pocket.

Interactive Table: CB2 Receptor Activity of Representative Quinoline-Based Analogs

Compound IDStructureCB2 Ki (nM)CB1 Ki (nM)Functional Activity
Analog 1 (Structure of a known quinoline CB2 agonist)(Example Value)(Example Value)(e.g., Full Agonist)
Analog 2 (Structure of another known quinoline CB2 agonist)(Example Value)(Example Value)(e.g., Partial Agonist)

Note: This table is illustrative and based on the general findings for the quinoline class of CB2 agonists, as specific data for this compound is not available.

Inhibitory Effects on Specific Enzyme Systems

Quinoline derivatives have been extensively investigated as inhibitors of a wide range of enzymes, playing crucial roles in various diseases, including cancer and infectious diseases. The structural features of this compound suggest its potential to interact with the active sites of several enzymes.

Research on closely related compounds provides insights into the potential enzyme inhibitory activities of this compound. For example, novel 3-fluoro-6-methoxyquinoline derivatives have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for bacterial DNA replication, making them validated targets for antibacterial agents. The fluorine atom at the 3-position of the quinoline ring in these derivatives was shown to be a critical determinant of their antibacterial activity.

Furthermore, a related compound, 4-Bromo-8-fluoro-6-methoxyquinolin-3-amine, has been noted for its potential antimicrobial activity, with the fluorine and methoxy substituents contributing to a balanced solubility and permeability profile. The inhibitory activity of quinoline derivatives often stems from their ability to intercalate into DNA or to bind to the ATP-binding site of kinases.

Quinoline-based compounds have also been shown to inhibit a variety of other enzymes, including:

DNA Methyltransferases (DNMTs): Certain quinoline analogs can inhibit DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation and are implicated in cancer. chim.it

Kinases: The quinoline scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. These compounds can target kinases such as Aurora A kinase. wikipedia.org

Interactive Table: Enzyme Inhibitory Activity of Representative Quinoline Analogs

Compound/AnalogTarget EnzymeIC50 (µM)Mechanism of Inhibition
3-Fluoro-6-methoxyquinoline derivative S. aureus Topoisomerase IV(Specific value if available)(e.g., ATP-competitive)
4-Bromo-8-fluoro-6-methoxyquinolin-3-amine (Specific enzyme if known)(Not specified)(Presumed antimicrobial)
General Quinoline Analog DNA Methyltransferase 1 (DNMT1)(Example Value)(e.g., DNA intercalation)
General Quinoline Analog Aurora A Kinase(Example Value)(e.g., ATP-competitive)

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of a quinoline (B57606) derivative is not merely a sum of its parts but a result of the intricate interplay between its substituents, which collectively influence its interaction with biological targets.

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance its properties. Fluorine's high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.

Table 1: Impact of Fluorine Substitution on Quinoline Activity

Quinoline Scaffold Substitution Position Observed Effect on Biological Activity
General Quinolone C-6 Key factor in enhancing activity against Gram-negative bacteria.
General Quinoline C-8 Can enhance cell permeability and interaction with biological targets. researchgate.net
Pyrimidoquinolines General Fluorine atom plays a major role in antimicrobial effectiveness. rsc.org
2-Arylvinylquinolines C-6 Introduction of fluorine improved antiplasmodial activity over methoxylated analogues.

The methoxy (B1213986) group (-OCH₃) at the C-6 position of the quinoline ring is another key structural feature that significantly influences the molecule's properties. As an electron-donating group, it can modulate the electron density of the aromatic system, which in turn affects the molecule's reactivity and its interactions with biological macromolecules.

The 6-methoxyquinoline (B18371) scaffold is a common feature in many biologically active compounds, including antimalarial and antileishmanial agents. nih.gov This substitution can increase lipophilicity, potentially enhancing cell membrane permeability. nih.gov However, the impact of the methoxy group can be complex. In some contexts, it contributes positively to activity, while in others, its replacement with other groups, like a fluorine atom, can lead to improved potency. For example, in a series of 2-arylvinylquinolines, the replacement of a C-6 methoxy group with a fluorine atom resulted in a nearly two-fold increase in antiplasmodial activity. Conversely, in other quinoline series, the presence of a methoxy group at C-6 was found to be favorable for activity against certain cancer cell lines.

The amine (-NH₂) group at the C-3 position is a critical determinant of biological activity, primarily due to its ability to act as a hydrogen bond donor and acceptor. This functionality allows the molecule to form key interactions with amino acid residues in the active sites of target enzymes and receptors. Quinolines featuring a 3-amino group have been investigated for a variety of applications, including as matrices in mass spectrometry, indicating their unique interaction capabilities. nih.gov

The position and nature of the amine group are crucial. Modifications to this group, such as alkylation or acylation, can have a profound impact on the compound's biological profile. For instance, converting the primary amine to a secondary or tertiary amine can alter its basicity (pKa), steric profile, and hydrogen bonding capacity, leading to changes in target affinity and selectivity. mdpi.commdpi.com In the context of antibacterial agents, the amine functionality can be essential for interaction with bacterial enzymes like DNA gyrase or topoisomerase IV. The hydrolysis of amino acid ester moieties attached to a quinoline carboxamide has been shown to increase antimicrobial activity, highlighting the importance of a free or appropriately modified amino group. nih.gov

Conformational Preferences and Stereochemical Influence on Biological Activity

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. The substituents on the 8-Fluoro-6-methoxyquinolin-3-amine molecule influence its preferred conformation.

The quinoline ring system itself is largely planar. However, the amine group at position 3 can rotate. The orientation of this group relative to the quinoline ring can be critical for establishing effective hydrogen bonds with a target protein. The fluorine atom at C-8 and the methoxy group at C-6, while part of the rigid aromatic system, can influence the electronic distribution and create subtle steric effects that may favor certain binding orientations.

Lead Compound Identification and Optimization in Drug Discovery

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to improve its properties. Quinoline derivatives are frequently identified as lead compounds in drug discovery programs due to their versatile biological activities. benthamscience.combiointerfaceresearch.com The this compound scaffold represents a potential lead for the development of new therapeutic agents, particularly antibacterials.

Once a lead is identified, the process of lead optimization begins, where chemists systematically modify the structure to enhance desired properties like potency and selectivity, while minimizing undesirable ones.

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are well-established targets for antibacterial drugs, most notably the fluoroquinolone class. Quinolone derivatives are known to inhibit these enzymes by stabilizing the enzyme-DNA cleavage complex, leading to bacterial cell death. nih.govnih.gov The this compound structure contains features reminiscent of quinolone antibacterials, making it a plausible candidate for targeting topoisomerase IV.

Strategies to enhance the potency of a quinoline-based topoisomerase IV inhibitor would involve:

Modification of the C-3 Amine: The amine group could be derivatized to form amides or incorporate other functional groups that can form additional interactions within the enzyme's binding pocket. Structure-activity relationship studies have shown that the nature of the substituent at this position is critical for activity.

Exploring Substituents at N-1: In many quinolone antibacterials, the N-1 position is substituted with groups like ethyl or cyclopropyl, which are crucial for potent activity. nih.gov Investigating such substitutions on the this compound scaffold could significantly enhance its inhibitory potential against topoisomerase IV.

Varying Substituents on the Benzenoid Ring: While this lead has fluorine at C-8 and methoxy at C-6, exploring other substitutions could further optimize activity. For instance, removing the C-6 fluorine from some quinolones has led to potent agents against Gram-positive bacteria. nih.gov This highlights that a combination of substituents is key to achieving a powerful antibacterial agent.

Table 2: SAR Insights for Quinolone-based Topoisomerase IV Inhibitors

Position of Modification Type of Modification General Impact on Potency Reference
N-1 Introduction of bulky alkyl groups (e.g., cyclopropyl) Often enhances antibacterial activity. nih.gov
C-3 Carboxylic acid or isosteric replacements Crucial for binding to the enzyme-DNA complex.
C-6 Fluorine substitution Generally increases potency and spectrum of activity.
C-7 Piperazinyl or other heterocyclic rings Modulates potency, spectrum, and pharmacokinetic properties.
C-8 Halogen or Methoxy group Can influence potency and target preference (Gyrase vs. Topo IV). nih.gov

By systematically applying these optimization strategies, the this compound scaffold could be developed from a promising lead into a potent and selective topoisomerase IV inhibitor for antibacterial therapy.

Methodologies for Optimizing Pharmacokinetic Relevant Properties (e.g., metabolic stability)

The optimization of pharmacokinetic properties, especially metabolic stability, is a critical step in the development of any new chemical entity. For quinoline derivatives, including this compound, several strategies are employed to enhance their metabolic profile and ensure they remain in the body long enough to exert their therapeutic effect.

One key approach is the strategic modification of the molecule at sites that are susceptible to metabolism by cytochrome P450 (CYP) enzymes. For quinoline-based compounds, the introduction of metabolically stable groups can block these metabolic "hotspots." For instance, the replacement of a metabolically labile group with a more robust one, such as a 1,3,4-oxadiazole, has been shown to improve metabolic stability in related heterocyclic systems.

Another strategy involves the use of in vitro metabolic stability assays with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to predict in vivo clearance. These assays help identify the primary sites of metabolism and guide further chemical modifications. For example, a study on 3-substituted quinolones demonstrated that most of the tested compounds exhibited low clearance in human microsomal and rat hepatocyte assays, indicating good metabolic stability.

The table below illustrates typical data obtained from in vitro metabolic stability assays for a series of hypothetical 3-aminoquinoline (B160951) analogs, highlighting how different substitutions can influence metabolic clearance.

CompoundSubstitution PatternHuman Liver Microsomal Clearance (CLint, µL/min/mg protein)Rat Hepatocyte Clearance (CLint, µL/min/10^6 cells)
Analog 16-methoxy-3-aminoquinoline5542
Analog 28-fluoro-3-aminoquinoline3528
Analog 3This compound2519
Analog 46-chloro-3-aminoquinoline6855

Mitigation of Off-Target Interactions (e.g., hERG channel inhibition)

A significant hurdle in drug development is the potential for off-target interactions, with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel being a primary concern due to its association with cardiotoxicity. For quinoline-based compounds, which often possess a basic nitrogen atom, the risk of hERG inhibition is a critical parameter to assess and mitigate.

Several strategies are employed to reduce the hERG liability of compounds like this compound. A primary approach is to reduce the lipophilicity and basicity of the molecule. Highly lipophilic and basic compounds are more prone to binding within the hERG channel pore. Modifications that decrease these properties, such as the introduction of polar groups or the replacement of a basic amine with a less basic functional group, can significantly reduce hERG affinity. For example, replacing a piperidine (B6355638) ring with a morpholine (B109124) or piperazine (B1678402) ring has been shown to lower the pKa and reduce hERG inhibition in other series.

In the context of 4-aminoquinolines, the introduction of a methoxy group at the C7 position (structurally analogous to the C6 position in this compound) has been reported to increase the therapeutic index with respect to hERG inhibition, suggesting that this substitution can be beneficial.

The fluorine atom at the 8-position can also influence hERG activity. While fluorination can sometimes increase lipophilicity, its strong electron-withdrawing nature can also modulate the pKa of nearby basic centers, potentially reducing hERG binding. The specific impact of the 8-fluoro substituent needs to be experimentally determined for this particular scaffold.

In vitro patch-clamp electrophysiology assays using cells expressing the hERG channel are the gold standard for assessing a compound's inhibitory potential. These assays provide an IC50 value, which quantifies the concentration of the compound required to inhibit the hERG current by 50%. The goal is to maximize the therapeutic window, which is the ratio of the hERG IC50 to the on-target efficacy.

The following interactive table presents hypothetical hERG inhibition data for a series of 3-aminoquinoline analogs, illustrating how structural modifications can impact hERG potency.

CompoundSubstitution PatternhERG IC50 (µM)On-Target Potency (IC50, µM)Therapeutic Index (hERG IC50 / On-Target IC50)
Analog 16-methoxy-3-aminoquinoline5.20.152
Analog 28-fluoro-3-aminoquinoline12.50.2550
Analog 3This compound15.80.15105
Analog 43-aminoquinoline2.10.54.2

By systematically applying these optimization strategies and utilizing robust in vitro assays, researchers can refine the properties of this compound and its analogs to develop drug candidates with improved pharmacokinetic profiles and a reduced risk of off-target effects.

Computational and Theoretical Chemistry Studies of 8 Fluoro 6 Methoxyquinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and intrinsic properties of a molecule. rroij.com These methods can provide a detailed understanding of reactivity, stability, and spectroscopic characteristics. rroij.com

Electronic Structure Characterization (e.g., frontier orbitals, charge distribution)

The electronic structure of 8-Fluoro-6-methoxyquinolin-3-amine dictates its reactivity and intermolecular interactions. Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to model electronic structures with accuracy and efficiency. mdpi.com Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the calculation of atomic charges provides a map of the charge distribution across the molecule, highlighting electropositive and electronegative regions. This information is crucial for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids.

Hypothetical Electronic Properties of this compound

The following table is for illustrative purposes only and does not represent experimentally or computationally verified data.

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a fundamental computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. numberanalytics.comyoutube.com This process is crucial as the molecular geometry significantly influences a molecule's properties and interactions. numberanalytics.com For a molecule like this compound, which has a rotatable methoxy (B1213986) group, conformation analysis is also important to identify the preferred spatial orientation of this group relative to the quinoline (B57606) ring. Computational methods can systematically explore different conformations to determine the global energy minimum structure. gmu.edu

Hypothetical Optimized Geometric Parameters of this compound

The following table is for illustrative purposes only and does not represent experimentally or computationally verified data.

ParameterHypothetical Value
C6-O Bond Length1.36 Å
O-CH3 Bond Length1.43 Å
C3-N Bond Length1.38 Å
C8-F Bond Length1.35 Å
C6-O-CH3 Bond Angle118°
Dihedral Angle (C5-C6-O-CH3)

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interaction of a small molecule with a biological target and to predict its behavior in a biological environment.

Ligand-Protein Docking for Target Interaction Prediction

Ligand-protein docking is a computational method used to predict the preferred binding mode of a small molecule within the active site of a protein. numberanalytics.com This technique is instrumental in identifying potential biological targets and understanding the molecular basis of a drug's action. galaxyproject.org The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov For this compound, docking studies could be performed against various cancer-related or microbial proteins to predict its potential therapeutic targets. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

Hypothetical Docking Results for this compound with a Kinase Target

The following table is for illustrative purposes only and does not represent experimentally or computationally verified data.

ParameterHypothetical Finding
Binding Energy-8.5 kcal/mol
Key Interacting ResiduesAsp123, Lys45, Phe98
Hydrogen BondsAmine group with Asp123 backbone carbonyl; Methoxy oxygen with Lys45 side chain
Hydrophobic InteractionsQuinoline ring with Phe98

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.govmetrotechinstitute.org By simulating the motion of atoms and molecules, MD can assess the stability of the predicted binding pose from docking studies and explore conformational changes in both the ligand and the protein upon binding. springernature.comrsc.org An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions, offering a more realistic representation of the binding event than static docking.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net The scaffold of this compound can serve as a starting point for the design of a virtual library. By computationally adding various substituents at different positions of the quinoline ring, a diverse library of analogs can be created. This library can then be screened against a specific target to identify derivatives with potentially improved activity or other desirable properties. This approach accelerates the hit-to-lead optimization process in drug discovery. youtube.com

Reaction Mechanism Predictions and Pathway Elucidation

The synthesis of substituted quinolines can be achieved through various established named reactions, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. iipseries.orgpharmaguideline.comuop.edu.pk Computational chemistry plays a crucial role in elucidating the intricate mechanisms of these reactions, helping to understand the factors that control regioselectivity and reaction efficiency, particularly for polysubstituted quinolines like this compound.

A common strategy for the synthesis of such quinolines involves the electrophilic cyclization of appropriately substituted N-(2-alkynyl)anilines. nih.gov Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies for different possible pathways.

For the synthesis of this compound, a plausible retrosynthetic analysis would suggest a substituted aniline (B41778) and a suitable three-carbon component as starting materials. Computational studies would typically involve the following steps:

Reactant and Product Optimization: The 3D geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are employed to locate the transition state structures connecting reactants to products. Vibrational frequency analysis is then performed to confirm that the located structure is a true transition state (characterized by a single imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway.

Thermodynamic and Kinetic Analysis: From the calculated energies, key thermodynamic parameters such as the enthalpy and Gibbs free energy of the reaction are determined. The activation energy barrier provides insight into the reaction kinetics.

These computational investigations can reveal the influence of the fluoro and methoxy substituents on the electron distribution within the reacting molecules, thereby explaining the observed regioselectivity of the cyclization reaction. For instance, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group can significantly influence the energetics of different cyclization pathways.

Table 1: Illustrative Computational Data for a Postulated Reaction Step in the Synthesis of this compound

ParameterReactant ComplexTransition StateIntermediate
Relative Energy (kcal/mol) 0.00+25.3-5.2
Key Bond Distance (Å) C-N: 2.85C-N: 2.15C-N: 1.45
Imaginary Frequency (cm⁻¹) N/A-350.2N/A

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational study of a reaction mechanism. It does not represent actual experimental or calculated values for the synthesis of this compound.

Future Directions and Emerging Research Avenues for 8 Fluoro 6 Methoxyquinolin 3 Amine

Development of Advanced Synthetic Strategies for Scalable Production

The translation of a promising compound from laboratory-scale synthesis to industrial production requires efficient, cost-effective, and environmentally sustainable synthetic methods. While traditional methods for quinoline (B57606) synthesis exist, recent advancements in organic chemistry offer new avenues for the scalable production of 8-Fluoro-6-methoxyquinolin-3-amine. mdpi.com

Modern strategies such as C–H bond activation, photocatalytic oxidative cyclization, and microwave-assisted reactions are transforming quinoline synthesis. mdpi.com These techniques often provide higher yields, require milder reaction conditions, and reduce waste compared to classical methods like the Skraup or Friedländer syntheses. nih.govmdpi.com For instance, applying a reusable solid acid catalyst under microwave irradiation has been shown to be an environmentally friendly approach for synthesizing quinolines. mdpi.com The development of such advanced strategies will be crucial for producing this compound and its derivatives in the quantities required for extensive preclinical and clinical evaluation.

Table 1: Comparison of Synthetic Strategies for Quinoline Derivatives

StrategyDescriptionPotential Advantages for Scalable ProductionReference
Traditional Methods (e.g., Skraup, Friedländer)Well-established, multi-step syntheses often requiring harsh conditions (e.g., strong acids, high temperatures).Based on readily available starting materials. mdpi.com
C–H Bond Activation/FunctionalizationDirectly converts C-H bonds into new functional groups, reducing the need for pre-functionalized substrates.Increases atom economy, simplifies synthetic routes, and allows for late-stage diversification. mdpi.comdoaj.org
Photocatalytic Oxidative CyclizationUses light energy to drive the formation of the quinoline ring system, often under mild conditions.Environmentally friendly ("green chemistry"), high efficiency, and novel reactivity. mdpi.com
Microwave-Assisted SynthesisUtilizes microwave energy to dramatically reduce reaction times from hours to minutes.Rapid, high-throughput synthesis, improved yields, and enhanced reaction control. mdpi.com

Exploration of Novel Therapeutic Applications Beyond Current Scope

Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory effects. nih.govbenthamdirect.comnih.gov This versatility suggests that this compound could be a valuable scaffold for developing drugs against a wide range of diseases.

Research has specifically highlighted that derivatives of 3-fluoro-6-methoxyquinoline (B1245202) can act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, making them promising candidates for new antibacterial agents. nih.gov Furthermore, hybrids of 8-amino-6-methoxyquinoline (B117001) have shown antiplasmodial activity, pointing towards potential applications in malaria treatment. mdpi.com Future research should systematically screen this compound and its analogues against a diverse panel of biological targets to uncover new therapeutic opportunities. This could include kinases implicated in cancer, viral proteases, and enzymes involved in inflammatory pathways. nih.gov

Table 2: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential Molecular TargetRationaleReference
OncologyKinases (e.g., Serine/Threonine Protein Kinases)Quinoline scaffolds are prominent in many FDA-approved kinase inhibitors used in cancer therapy. nih.govmdpi.com
Infectious Diseases (Bacterial)DNA Gyrase, Topoisomerase IVSimilar fluoroquinoline structures show potent inhibition of these essential bacterial enzymes. nih.gov
Infectious Diseases (Viral)Viral Proteases, PolymerasesQuinolines have shown potential as antiviral agents against various viruses. nih.gov
Infectious Diseases (Parasitic)Heme Detoxification Pathway (Plasmodium)The 8-amino-6-methoxyquinoline pharmacophore is a key component of antimalarial drugs. mdpi.com
Inflammatory DisordersCyclooxygenase (COX), Cytokine PathwaysGeneral anti-inflammatory activity has been reported for various quinoline derivatives. benthamdirect.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. azoai.comspringernature.com These computational tools can be applied to this compound to explore vast chemical spaces and optimize for desired properties. azoai.com

Generative AI models can design novel derivatives of the core scaffold that are predicted to have high affinity for a specific biological target and possess drug-like properties. azoai.comnih.gov Machine learning algorithms can predict the site selectivity of chemical reactions, facilitating the synthesis of these new compounds. doaj.org Furthermore, AI can build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing researchers to prioritize compounds with a higher probability of success in clinical trials. youtube.com This in-silico approach reduces the time and cost associated with traditional screening methods and enables a more targeted approach to drug development. mdpi.com

Table 3: Applications of AI/ML in the Development of this compound

AI/ML ApplicationDescriptionImpact on Drug DiscoveryReference
De Novo Drug DesignGenerative models (e.g., MedGAN) create novel molecular structures based on the quinoline scaffold.Rapidly generates diverse and novel compounds with optimized properties for specific targets. azoai.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)3D-QSAR models correlate the 3D structure of compounds with their biological activity to guide design.Identifies key structural features that enhance potency and selectivity. mdpi.com
Reaction and Synthesis PredictionML models predict the most likely sites for chemical reactions and suggest optimal synthetic routes.Facilitates the efficient synthesis of newly designed compounds. doaj.org
ADMET & Property PredictionML platforms (e.g., ADMET Predictor) estimate drug-likeness, pharmacokinetic properties, and potential toxicity.Prioritizes candidates with favorable safety and bioavailability profiles early in development. youtube.com

Collaborative Research Initiatives in Drug Discovery and Development

The journey of a compound from a chemical curiosity to a life-saving medicine is a complex, multi-disciplinary, and expensive endeavor. The future development of this compound will greatly benefit from collaborative research initiatives that bring together experts from different fields. nih.govnih.gov

These collaborations should involve academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs). Academic labs can provide deep expertise in fundamental chemistry and biology, while pharmaceutical partners offer resources for large-scale screening, lead optimization, and clinical development. Public-private partnerships and international consortia can pool resources and data, reducing redundancy and accelerating progress, particularly for diseases that disproportionately affect low-income regions. nih.gov Such initiatives are essential to fully explore the therapeutic potential of promising scaffolds like this compound.

Table 4: Framework for Collaborative Research on this compound

Collaborating EntityPotential Role and Contribution
Academic Research Groups- Development of novel synthetic routes.
  • Initial biological screening and mechanism of action studies.
  • Basic research into the compound's chemical properties.
  • Pharmaceutical & Biotech Companies- High-throughput screening against corporate compound libraries.
  • Lead optimization and medicinal chemistry expertise.
  • Funding and management of preclinical and clinical trials.
  • Computational Chemistry/AI Firms- In-silico screening and target identification.
  • AI-driven de novo design of derivatives.
  • Predictive ADMET modeling.
  • Government & Non-Profit Organizations- Funding for early-stage, high-risk research.
  • Formation of public-private partnerships.
  • Focus on neglected or rare diseases.
  • Q & A

    Q. What mechanistic insights can be gained from studying pH-dependent tautomerism in this compound?

    • Methodology : Use ¹H NMR titrations (pH 2–12) to monitor protonation states. Density Functional Theory (DFT) calculations model tautomeric equilibria. Compare with X-ray structures at different pH levels to validate computational predictions .

    Q. Notes

    • Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
    • Advanced methodologies emphasize interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling).
    • Contradictions in data (e.g., fluorescence yields) require rigorous standardization and validation protocols.

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